molecular formula C16H14ClN5O2S2 B11373805 1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373805
M. Wt: 407.9 g/mol
InChI Key: PZSMQMFJDIHPKB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a propylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . This method is efficient, yielding high purity products characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy.

Industrial Production Methods: Industrial production methods for this compound may involve green chemistry approaches, such as the use of click chemistry. This involves the Huisgen 1,3-dipolar cycloaddition reaction of azides with alkynes in the presence of a copper(I) catalyst in water media . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Uniqueness: 1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a dihydropyridazine core with a thiadiazole ring and a propylsulfanyl substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClN5O2S2

Molecular Weight

407.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C16H14ClN5O2S2/c1-2-8-25-16-20-19-15(26-16)18-14(24)13-12(23)6-7-22(21-13)11-5-3-4-10(17)9-11/h3-7,9H,2,8H2,1H3,(H,18,19,24)

InChI Key

PZSMQMFJDIHPKB-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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